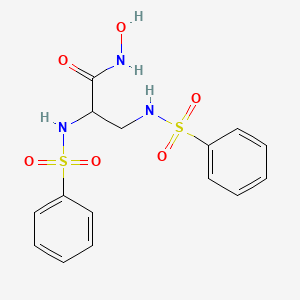
N-hydroxy-2,3-bis(phenylsulfonamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2,3-bis(phenylsulfonamido)propanamide is a compound known for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by the presence of hydroxyl and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2,3-bis(phenylsulfonamido)propanamide typically involves the reaction of hydroxylamine with 2,3-bis(phenylsulfonamido)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2,3-bis(phenylsulfonamido)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-hydroxy-2,3-bis(phenylsulfonamido)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-2,3-bis(phenylsulfonamido)propanamide involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). The compound binds to the active site of MMPs, inhibiting their activity and preventing the degradation of extracellular matrix components. This inhibition can modulate various cellular processes, including cell migration, invasion, and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-5-(3-(phenylsulfonamido)phenyl)pent-2-en-4-ynamide
- N-hydroxy sulfonamides
Uniqueness
N-hydroxy-2,3-bis(phenylsulfonamido)propanamide is unique due to its specific structural features, such as the presence of two phenylsulfonamido groups and a hydroxyl group. These features contribute to its distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H17N3O6S2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,3-bis(benzenesulfonamido)-N-hydroxypropanamide |
InChI |
InChI=1S/C15H17N3O6S2/c19-15(17-20)14(18-26(23,24)13-9-5-2-6-10-13)11-16-25(21,22)12-7-3-1-4-8-12/h1-10,14,16,18,20H,11H2,(H,17,19) |
InChI Key |
WBWFDDZAXKMHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C(=O)NO)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















